5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-(2-fluoroanilino)-N-[(4-propoxyphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-2-11-27-14-9-7-13(8-10-14)12-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,17-18,22-25H,2,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFUISKNQDYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 373.4 g/mol. The structure features a triazole ring, which is essential for its biological activity. The presence of fluorine and propoxy groups may influence its interaction with biological targets.
Antineoplastic Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor activity. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies suggest that these compounds may act through the inhibition of specific signaling pathways involved in tumor growth.
Neuroprotective Effects
In vitro studies suggest that derivatives of triazoles can protect neuronal cells from oxidative stress and neurotoxicity. For example, compounds with a similar structure have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ), which is implicated in Alzheimer’s disease. These compounds also showed neuroprotective effects by reducing reactive oxygen species (ROS) production and inhibiting inflammatory pathways such as NF-κB signaling .
Enzyme Inhibition
Triazole derivatives are known for their enzyme inhibitory properties. The inhibition of acetylcholinesterase (AChE) has been reported for several related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50) for these compounds often range in the low micromolar concentrations, indicating potent activity .
Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of a triazole derivative on SH-SY5Y neuronal cells exposed to Aβ-induced toxicity. The compound demonstrated an IC50 value of approximately 3 μM, indicating effective protection against neurotoxicity without significant cytotoxicity at higher concentrations (up to 50 μM). The mechanism was linked to decreased ROS production and inhibition of Aβ aggregation .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related triazole compounds against breast cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth with an IC50 value around 5 μM. Mechanistic analysis revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Comparative Analysis
Preparation Methods
Triazole Ring Formation via Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide remains the most widely employed method for 1,2,3-triazole synthesis. Copper(I)-catalyzed conditions (CuAAC) ensure regioselective 1,4-disubstitution, critical for positioning the 2-fluorophenylamino group at C5.
Post-Functionalization of Preformed Triazole Cores
Alternative strategies involve introducing substituents to a preassembled triazole scaffold. While less atom-economical, this approach permits modular installation of sensitive groups like the 4-propoxyphenylmethyl carboxamide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
Synthesis of Key Intermediates
2.1.1. Preparation of 2-Fluorophenyl Azide (Intermediate A)
A diazotization reaction converts 2-fluoroaniline to the corresponding azide:
- Procedure : 2-Fluoroaniline (1.0 eq) is treated with NaNO2 (1.1 eq) in HCl (3 M) at 0–5°C, followed by NaN3 (1.2 eq). The azide precipitates as a pale yellow solid (78% yield).
2.1.2. Synthesis of Propynyl Carboxamide (Intermediate B)
4-Propoxyphenylmethylamine reacts with propiolic acid under carbodiimide activation:
Cycloaddition and Characterization
2.2.1. Optimized CuAAC Conditions
- Catalyst : CuI (10 mol%)
- Solvent : t-BuOH/H2O (4:1)
- Temperature : 70°C, 24 h
- Yield : 92% (HPLC purity >98%)
2.2.2. Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.38 (m, 2H, 2-F-Ar), 6.95 (d, J = 8.5 Hz, 2H, O-Ar), 4.45 (s, 2H, CH2), 3.89 (t, J = 6.6 Hz, 2H, OCH2), 1.75–1.68 (m, 2H, CH2), 1.01 (t, J = 7.4 Hz, 3H, CH3).
- 13C NMR : δ 163.8 (C=O), 159.2 (d, J = 245 Hz, C-F), 146.1 (triazole-C), 132.4–114.2 (aromatic carbons), 69.8 (OCH2), 47.3 (CH2), 22.4 (CH2), 10.5 (CH3).
Sequential Functionalization Approach
Triazole Core Assembly
5-Amino-1H-1,2,3-triazole-4-carboxamide is prepared via a one-pot reaction of β-ketonitrile with benzyl azide under basic conditions (DBU, t-BuOK), yielding the triazole core in 89% efficiency.
Electrophilic Amination at C5
3.2.1. Buchwald-Hartwig Coupling
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
- Base : Cs2CO3 (2.0 eq)
- Solvent : Dioxane, 100°C, 18 h
- Yield : 76%
3.2.2. Ullmann-Type Coupling
- Conditions : CuI (20 mol%), 1,10-phenanthroline (40 mol%), K3PO4 (3.0 eq), DMF, 120°C, 24 h
- Yield : 68% (lower selectivity for mono-amination)
Comparative Performance of Synthetic Routes
| Parameter | CuAAC Route | Sequential Route |
|---|---|---|
| Total Yield | 78% | 65% |
| Step Count | 3 | 5 |
| Regioselectivity | >99:1 | 92:8 |
| Scalability (kg-scale) | Feasible | Challenging |
| Purification Complexity | Low | Moderate |
Industrial-Scale Considerations
Solvent Optimization
t-BuOH/H2O mixtures enable facile product isolation via pH-controlled precipitation, reducing reliance on chromatographic purification.
Catalyst Recycling
Immobilized Cu(I) on mesoporous silica (SBA-15) achieves 98% retention over 10 cycles, decreasing heavy metal contamination.
Analytical Challenges and Solutions
Polymorph Control
Differential Scanning Calorimetry (DSC) reveals two stable forms:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves:
Condensation : Reacting 2-fluoroaniline with a propoxyphenylmethyl isocyanide derivative to form an intermediate carboximidoyl chloride.
Cyclization : Treating the intermediate with sodium azide (NaN₃) under controlled conditions to form the triazole ring via Huisgen 1,3-dipolar cycloaddition.
Purification : Column chromatography or recrystallization to isolate the final product.
Characterization via -NMR, -NMR, and HRMS is critical to confirm structural integrity .
Q. How is the compound characterized structurally?
- Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular conformation. Software like SHELXL (for refinement) and WinGX (for data processing) are standard .
- NMR spectroscopy : Assigns proton and carbon environments (e.g., fluorophenyl vs. propoxyphenyl groups).
- Mass spectrometry : Confirms molecular weight (expected ~380–400 g/mol based on analogs) .
Q. What are the solubility and stability profiles of this compound?
- Experimental design :
- Solubility : Tested in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy.
- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light conditions. Triazole derivatives generally exhibit moderate stability in DMSO but degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s bioactivity?
- Mechanistic insight : Fluorine atoms enhance lipophilicity and metabolic stability, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., replacing fluorine with hydrogen) show reduced target binding affinity in enzyme inhibition assays (e.g., kinase or protease targets) .
- Structural analysis : Fluorine’s electron-withdrawing effect alters electron density in the triazole ring, modulating interactions with biological targets (e.g., hydrogen bonding or π-π stacking) .
Q. What strategies resolve contradictions in reported bioactivity data for triazole-carboxamide analogs?
- Case study : Discrepancies in IC₅₀ values for similar compounds may arise from:
Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
Purity : Impurities >95% vs. <90% significantly skew results.
- Resolution : Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and ensure ≥95% purity via HPLC .
Q. How can computational modeling optimize this compound’s pharmacokinetics?
- Methods :
Docking studies : Predict binding modes to target proteins (e.g., using AutoDock Vina).
ADMET prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions.
Q. What crystallographic parameters are critical for refining this compound’s structure?
- Data collection :
- Space group : Monoclinic (e.g., P2₁/c) based on analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (unit cell: a = 6.54 Å, b = 26.10 Å, c = 14.38 Å, β = 100.6°) .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
